molecular formula C24H17Cl2F3N6O B14914258 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

Cat. No.: B14914258
M. Wt: 533.3 g/mol
InChI Key: BLHNJKRTYDZXMC-AMVVHIIESA-N
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Description

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with N,N-diphenyl-1,3,5-triazine-2,4,6-triamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring or the dichlorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dichlorobenzylidene)-malononitrile: Similar in structure but lacks the triazine ring and trifluoroethoxy group.

    N’-(2,6-Dichlorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide: Shares the dichlorobenzylidene moiety but differs in other substituents.

Uniqueness

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the triazine ring and trifluoroethoxy group distinguishes it from other similar compounds, potentially enhancing its stability and reactivity.

Properties

Molecular Formula

C24H17Cl2F3N6O

Molecular Weight

533.3 g/mol

IUPAC Name

4-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-N,2-N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H17Cl2F3N6O/c25-17-12-11-16(20(26)13-17)14-30-34-21-31-22(33-23(32-21)36-15-24(27,28)29)35(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15H2,(H,31,32,33,34)/b30-14+

InChI Key

BLHNJKRTYDZXMC-AMVVHIIESA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)N/N=C/C4=C(C=C(C=C4)Cl)Cl)OCC(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)NN=CC4=C(C=C(C=C4)Cl)Cl)OCC(F)(F)F

Origin of Product

United States

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